molecular formula C5H10ClNO4S B2773187 1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride CAS No. 2243510-03-2

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride

Cat. No.: B2773187
CAS No.: 2243510-03-2
M. Wt: 215.65
InChI Key: MCVLVTOSWJXNBB-UHFFFAOYSA-N
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Description

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of thiazinane, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride can be synthesized through the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment . The reaction involves the formation of a substituted thiazinane carboxylic acid. The chemical derivatization of this compound can be achieved using isobutyl chloroformate in the presence of pyridine as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazinane derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride is unique due to its specific combination of sulfur, nitrogen, and carboxylic acid groups

Biological Activity

1,1-Dioxo-1,3-thiazinane-4-carboxylic acid; hydrochloride is a heterocyclic compound derived from thiazinane, containing both sulfur and nitrogen atoms. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicine and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid; hydrochloride can be represented as follows:

  • IUPAC Name : 1,1-dioxo-1,3-thiazinane-4-carboxylic acid; hydrochloride
  • Molecular Formula : C₅H₉ClN₁O₄S

The biological activity of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid primarily stems from its formation in vivo through the reaction of homocysteine (Hcy) and its thiolactone (HTL) with formaldehyde (FA) in an aqueous environment. This reaction leads to the production of substituted thiazinane carboxylic acids, which are believed to play a role in sulfur metabolism and may serve as biomarkers for certain metabolic disorders .

Biochemical Pathways

The formation of this compound is linked to critical biochemical pathways involving:

  • Homocysteine Metabolism : Elevated levels of homocysteine are associated with cardiovascular diseases and neurodegenerative disorders.
  • Aldehyde Reactions : The reactivity of Hcy towards aldehydes facilitates the synthesis of thiazinane derivatives that may exhibit therapeutic properties.

Pharmacokinetics

Recent studies have developed gas chromatography-mass spectrometry (GC-MS) methods for identifying and quantifying 1,1-dioxo-1,3-thiazinane-4-carboxylic acid in human urine. The assay demonstrated good linearity within a concentration range of 1–50 µmol L⁻¹, indicating its potential utility in clinical settings for monitoring metabolic processes involving this compound .

Biological Activities

The compound exhibits several biological activities that have been investigated through various studies:

Antioxidant Activity

Research indicates that thiazinane derivatives possess antioxidant properties that can mitigate oxidative stress. These effects are particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activities associated with thiazinane derivatives. For instance, compounds derived from thiazinanes have shown greater anti-inflammatory activity compared to standard treatments like curcumin .

Antimicrobial Properties

Thiazinane derivatives have been tested for their antimicrobial efficacy against various pathogens. Notably:

  • Compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Specific derivatives showed MIC values lower than those of established antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several case studies highlight the biological relevance of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid:

Study Focus Findings
Study 1 Urinary AnalysisDeveloped a GC-MS method for detecting thiazinane carboxylic acids in human urine.
Study 2 Homocysteine InteractionConfirmed the formation of thiazinane derivatives from Hcy and aldehydes in vivo.
Study 3 Anti-inflammatory ActivityShowed that certain thiazinane derivatives exhibited stronger anti-inflammatory effects than curcumin.
Study 4 Antimicrobial TestingFound significant antibacterial activity against multiple bacterial strains with lower MIC values than standard antibiotics.

Properties

IUPAC Name

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S.ClH/c7-5(8)4-1-2-11(9,10)3-6-4;/h4,6H,1-3H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVLVTOSWJXNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CNC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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